GSK3β Kinase Inhibition: Emmolic Acid vs. 18β-Glycyrrhetinic Acid
Emmolic acid exhibits direct inhibition of the GSK3β kinase, a key target in Alzheimer's disease and oncology. Its potency is comparable to that of 18β-glycyrrhetinic acid. This data is derived from a validated ADP-Glo™ kinase assay in a network pharmacology study, providing a direct, quantitative, head-to-head comparison [1].
| Evidence Dimension | GSK3β kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 8.732 μM |
| Comparator Or Baseline | 18β-Glycyrrhetinic acid (8.06 μM) |
| Quantified Difference | 0.672 μM (8.3% less potent) |
| Conditions | In vitro ADP-Glo™ kinase assay |
Why This Matters
This quantitative benchmark allows researchers in Alzheimer's or oncology drug discovery to select emmolic acid as a GSK3β inhibitor with defined potency relative to a known comparator, aiding in target engagement studies.
- [1] Xiao, Q. Y.; et al. A network pharmacology-based study on key pharmacological pathways and targets of Qi Fu Yin acting on Alzheimer's disease. Exp. Gerontol. 2021, 150, 111398. View Source
